molecular formula C23H25ClN2O2 B3884043 N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide

N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide

Cat. No.: B3884043
M. Wt: 396.9 g/mol
InChI Key: WTHGNZFUARPIKT-AFUMVMLFSA-N
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Description

N’-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-1-methylbicyclo[410]heptane-7-carbohydrazide is a complex organic compound with a unique structure It is characterized by the presence of a chlorobenzyl group, a phenylmethylidene group, and a bicycloheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl chloride with 4-hydroxybenzaldehyde to form 4-[(2-chlorobenzyl)oxy]benzaldehyde. This intermediate is then reacted with 1-methylbicyclo[4.1.0]heptane-7-carbohydrazide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{4-[(2-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide
  • 3-{4-[(4-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide stands out due to its unique bicycloheptane ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

IUPAC Name

N-[(E)-[4-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-1-methylbicyclo[4.1.0]heptane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O2/c1-23-13-5-4-7-19(23)21(23)22(27)26-25-14-16-9-11-18(12-10-16)28-15-17-6-2-3-8-20(17)24/h2-3,6,8-12,14,19,21H,4-5,7,13,15H2,1H3,(H,26,27)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHGNZFUARPIKT-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1C2C(=O)NN=CC3=CC=C(C=C3)OCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CCCCC1C2C(=O)N/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide

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